2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group and a 2-aminoethanone moiety at the 1-position. Its molecular weight is approximately 211 g/mol based on structural analogs . Limited toxicological data are available, necessitating cautious handling .
Properties
IUPAC Name |
2-amino-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRNRJZDDJKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidinyl derivative with a cyclopropyl-methyl-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
The cyclopropyl-methyl-amino substituent distinguishes the target compound from analogs with bulkier or more flexible groups:
- Isopropyl-Methyl Substituent: 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone () features a branched alkyl group, which may improve solubility compared to the rigid cyclopropyl but reduce target selectivity due to steric bulk .
Ring Size and Conformational Effects
- Piperidine vs. Pyrrolidine: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring), as in 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (), alters conformational flexibility and binding pocket compatibility. Piperidine derivatives may exhibit distinct pharmacokinetic profiles due to increased ring size .
Functional Group Modifications
- Thiophene and Pyrazole Derivatives: Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () introduce aromatic heterocycles, enhancing π-π stacking interactions but reducing basicity compared to the target compound’s aliphatic pyrrolidine .
- Silyl Ether Modifications: Pyridine derivatives with tert-butyldimethylsilyloxy groups () prioritize lipophilicity and steric protection, contrasting with the target compound’s focus on hydrogen bonding via the amino group .
Molecular Weight and Solubility
Thermal Stability
- The hydroxyl-containing analog 2-Amino-1-(2-hydroxyphenyl)ethanone has a melting point of 177°C (decomposition) , whereas the target compound’s stability is likely lower due to the absence of strong intermolecular hydrogen bonds.
Biological Activity
2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, also known by its CAS number 1353988-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H19N3O
- Molar Mass : 197.28 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group, contributing to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other alkaloids, this compound may interfere with the synthesis of proteins within bacterial cells, leading to impaired cellular functions and growth inhibition .
- Alteration of Cell Membrane Permeability : The lipophilic nature of the compound allows it to penetrate bacterial cell membranes, resulting in increased permeability and subsequent cell damage .
- Efflux Pump Inhibition : The compound may inhibit bacterial efflux pumps, enhancing the retention of antibiotics and increasing their efficacy against resistant strains .
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) for various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <100 |
| Escherichia coli | <125 | |
| Pseudomonas aeruginosa | 150 | |
| Bacillus subtilis | 75 |
These results indicate that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
A recent investigation into the pharmacological potential of this compound revealed its effectiveness in inhibiting pathogenic bacteria. In vitro tests indicated that it could significantly reduce bacterial load in cultures, demonstrating its potential as a therapeutic agent against resistant bacterial strains.
- Study on Antibacterial Efficacy : In a controlled study, this compound was tested against various clinical isolates. The results showed a promising antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli, with observed MIC values comparable to established antibiotics .
- Mechanistic Insights : Further research focused on elucidating the mechanism by which this compound exerts its antibacterial effects. It was found to disrupt nucleic acid synthesis and protein production in bacterial cells, corroborating its potential as an antibiotic candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
